![molecular formula C11H7ClN2O B13133029 6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)
6-Chloro-[2,3'-bipyridine]-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-[2,3’-bipyridine]-4-carbaldehyde is a chemical compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. The presence of a chloro group at the 6-position and a carbaldehyde group at the 4-position of the bipyridine structure makes this compound unique. It is used in various fields, including organic synthesis, coordination chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[2,3’-bipyridine]-4-carbaldehyde typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst.
Stille Coupling: This method uses a stannylated pyridine derivative and a halogenated pyridine in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of a halogenated pyridine with an organozinc compound in the presence of a palladium catalyst.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridines using copper as a catalyst.
Industrial Production Methods
Industrial production of 6-Chloro-[2,3’-bipyridine]-4-carbaldehyde often employs large-scale coupling reactions using optimized conditions to maximize yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反应分析
Types of Reactions
6-Chloro-[2,3’-bipyridine]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 6-Chloro-[2,3’-bipyridine]-4-carboxylic acid.
Reduction: 6-Chloro-[2,3’-bipyridine]-4-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
科学研究应用
6-Chloro-[2,3’-bipyridine]-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 6-Chloro-[2,3’-bipyridine]-4-carbaldehyde depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. The chloro and carbaldehyde groups can participate in various chemical reactions, influencing the reactivity and properties of the compound.
相似化合物的比较
Similar Compounds
6-Bromo-[2,3’-bipyridine]-4-carbaldehyde: Similar structure with a bromo group instead of a chloro group.
6-Chloro-[2,3’-bipyridine]-4-methanol: Similar structure with a methanol group instead of a carbaldehyde group.
6-Chloro-[2,3’-bipyridine]-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbaldehyde group.
Uniqueness
6-Chloro-[2,3’-bipyridine]-4-carbaldehyde is unique due to the presence of both a chloro group and a carbaldehyde group, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C11H7ClN2O |
|---|---|
分子量 |
218.64 g/mol |
IUPAC 名称 |
2-chloro-6-pyridin-3-ylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-5-8(7-15)4-10(14-11)9-2-1-3-13-6-9/h1-7H |
InChI 键 |
TXLMKCBXMRMBMU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NC(=CC(=C2)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



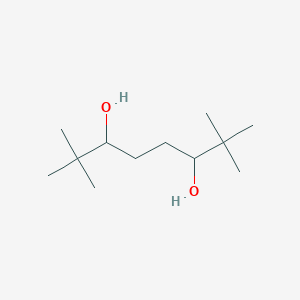


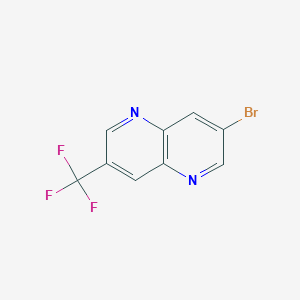


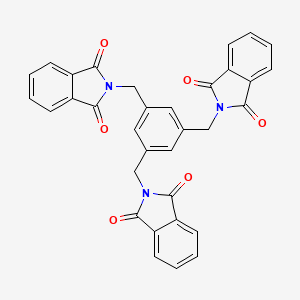
![Sodium 4-(((2-((3-methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoate](/img/structure/B13133001.png)
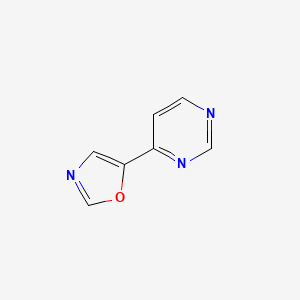
![(4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13133014.png)
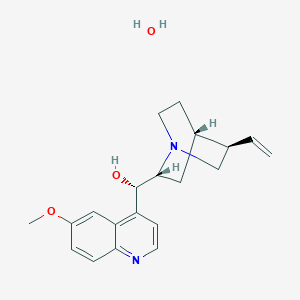

![1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13133043.png)
